gamma-Glutamyl-alpha-aminobutyrate

Vue d'ensemble

Description

gamma-Glutamyl-alpha-aminobutyrate:

Applications De Recherche Scientifique

gamma-Glutamyl-alpha-aminobutyrate has a wide range of scientific research applications, including:

Chemistry:

Synthesis of Peptides: The compound can be used as a building block in the synthesis of more complex peptides and proteins.

Chemical Probes: It may serve as a chemical probe for studying biochemical pathways and enzyme activities.

Biology:

Metabolic Studies: The compound is involved in various metabolic pathways and can be used to study metabolic processes in cells and organisms.

Enzyme Substrate: It can act as a substrate for specific enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

Medicine:

Drug Development: this compound has potential therapeutic applications and can be explored as a lead compound for drug development.

Biomarker Discovery: It may serve as a biomarker for certain diseases or physiological conditions.

Industry:

Biotechnology: The compound can be produced using biotechnological methods and utilized in various industrial applications, including the production of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Gamma-Glutamyl-alpha-aminobutyrate, also known as JBT4KCH7T4, primarily targets the GAD operon in certain strains of Levilactobacillus brevis . This operon is responsible for the production and secretion of gamma-aminobutyric acid (GABA), a neurotransmitter with potential for improving several mental health indications such as stress and anxiety . The GAD operon includes the gadB gene, along with a transcriptional regulator (gadR), a glutamate/gamma-aminobutyrate antiporter (gadC), and a glutamyl-tRNA synthase (gltX) .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. In the proposed γ-glutamylation–putrescine metabolism pathway, SpuA hydrolyzes γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA) to glutamate and γ-aminobutyric acid (GABA) .

Biochemical Pathways

The compound affects the GABA production pathway. The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase . This leads to the production of GABA early within the growth phase .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its role in the production of gaba, a neurotransmitter that can affect host mental health outcomes .

Result of Action

The action of this compound results in the production of GABA, which shows potential for improving several mental health indications such as stress and anxiety . The microbiota-gut-brain axis is an important pathway for GABAergic effects, as microbially-secreted GABA within the gut can affect host mental health outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of GABA is affected by factors such as temperature, humidity, and oxygen content

Analyse Biochimique

Biochemical Properties

Gamma-Glutamyl-alpha-aminobutyrate interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This enzyme plays a critical role in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of many life processes such as lowering blood pressure, regulating blood glucose, anti-anxiety, and relieving insomnia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the so-called γ-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-alpha-aminobutyrate typically involves the coupling of gamma-glutamyl and alpha-aminobutyrate units. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing the compound through fermentation processes. Optimization of fermentation conditions, including pH, temperature, and nutrient supply, is crucial for maximizing yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Comparaison Avec Des Composés Similaires

gamma-Glutamyl-alpha-aminobutyrate can be compared with other similar compounds, such as:

gamma-Glutamyl-2-aminobutyric acid: This compound has a similar structure but differs in the position of the amino group.

gamma-Glutamyl-gamma-aminobutyrate: Another related compound with variations in the gamma-glutamyl moiety.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both gamma-glutamyl and alpha-aminobutyrate units

Activité Biologique

Gamma-Glutamyl-alpha-aminobutyrate (GABA-γ-Glu) is a compound with significant biological activity, primarily recognized for its role in neurotransmission and metabolic processes. This article explores its biochemical properties, mechanisms of action, physiological effects, and potential applications in medicine and research.

Overview of this compound

This compound is a derivative of gamma-aminobutyric acid (GABA) and gamma-glutamyl compounds. It is synthesized through the coupling of gamma-glutamyl and alpha-aminobutyrate units, often utilizing peptide synthesis techniques that involve coupling reagents like DCC or EDC. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of GABA, which is a key inhibitory neurotransmitter in the central nervous system.

Target Interactions

GABA-γ-Glu primarily targets the GAD (glutamate decarboxylase) operon in certain strains of Levilactobacillus brevis, facilitating the conversion of glutamate to GABA. This interaction is essential for maintaining GABA levels in microbial fermentation processes.

Biochemical Pathways

The compound participates in the γ-glutamyl cycle, influencing several metabolic pathways. It acts as a substrate for gamma-glutamyltranspeptidase (GGT), which catalyzes the hydrolysis of gamma-glutamyl bonds . The hydrolysis process generates glutamate and GABA, thereby enhancing neurotransmitter availability and contributing to various physiological functions.

Cellular Impact

GABA-γ-Glu exhibits significant effects on cellular processes, including:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Antioxidant Activity : The compound has been shown to enhance antioxidant defenses by reducing reactive oxygen species (ROS) production in various cell types .

- Neuroprotective Effects : By increasing GABA levels, it contributes to neuroprotection against oxidative stress, particularly in models of diabetes and other metabolic disorders .

Case Studies

- Diabetes Management : In preclinical trials involving streptozotocin-induced diabetic mice, administration of GABA-γ-Glu demonstrated a reduction in blood glucose levels and improved glucose excursion rates. This suggests potential for managing hyperglycemia through modulation of insulin secretion .

- Cancer Research : Long-term studies indicated that GABA-γ-Glu administration reduced tumor growth in gastric cancer models. Histological analysis revealed decreased labeling indices in gastric mucosa, indicating lower proliferation rates in cancerous tissues .

Pharmacokinetics

The pharmacokinetic profile of GABA-γ-Glu suggests that it is well absorbed and metabolized within biological systems. Its role as a precursor for GABA production indicates significant implications for mental health outcomes, particularly concerning anxiety and mood disorders .

Therapeutic Potential

This compound has potential applications in:

- Drug Development : Its biochemical properties make it a candidate for developing new therapies targeting neurological disorders.

- Biomarker Discovery : It may serve as a biomarker for conditions related to GABA metabolism or neurotransmission dysfunctions.

Industrial Uses

In addition to its therapeutic potential, GABA-γ-Glu can be applied in food science as a flavor enhancer due to its umami properties when utilized alongside bacterial GGTs .

Propriétés

Numéro CAS |

16869-42-4 |

|---|---|

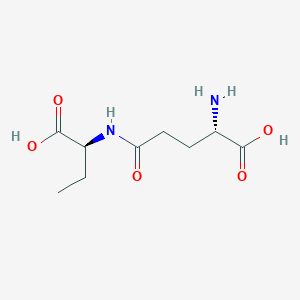

Formule moléculaire |

C9H16N2O5 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |

Clé InChI |

LGDYPMBAVODMSA-WDSKDSINSA-N |

SMILES |

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES isomérique |

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |

SMILES canonique |

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |

Synonymes |

gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?

A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.

Q2: Does the binding of this compound to glutathione synthetase differ between species?

A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []

Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?

A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.